

Application Notes: I-BRD9 in Chromatin Immunoprecipitation Sequencing (ChIP-seq)

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Compound of Interest		
Compound Name:	I-BRD9	
Cat. No.:	B1674236	Get Quote

Introduction

I-BRD9 is a potent and highly selective chemical probe for the bromodomain of Bromodomain-containing protein 9 (BRD9).[1][2][3] BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, a subtype of the SWI/SNF complex.[4][5] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[4][6] The bromodomain of BRD9 specifically recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting the ncBAF complex to specific genomic loci to modulate chromatin accessibility and gene transcription.[6]

The application of **I-BRD9** in conjunction with Chromatin Immunoprecipitation sequencing (ChIP-seq) is a powerful strategy for elucidating the genomic functions of BRD9. By inhibiting the interaction between the BRD9 bromodomain and acetylated histones, **I-BRD9** can be used to:

- Validate Target Engagement: Demonstrate that I-BRD9 effectively displaces BRD9 from its chromatin binding sites genome-wide.
- Identify BRD9-Dependent Loci: Pinpoint the specific genes and regulatory elements (promoters, enhancers) whose association with BRD9 is dependent on its bromodomain activity.
- Elucidate Downstream Effects: Correlate the displacement of BRD9 with changes in local chromatin structure, histone modifications, and the binding of other transcription factors.

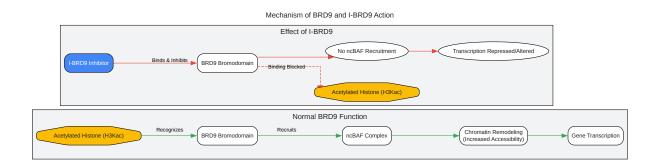


• Uncover Therapeutic Mechanisms: Investigate how BRD9 inhibition alters oncogenic gene expression programs in diseases like cancer.[7][8][9]

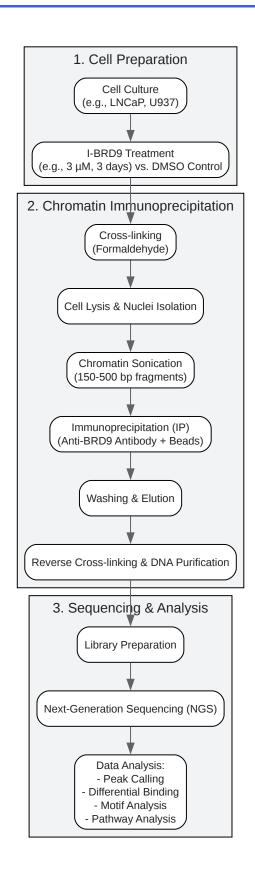
Mechanism of Action: BRD9 and I-BRD9 in Chromatin Regulation

BRD9, as part of the ncBAF complex, acts as an epigenetic "reader." Its bromodomain recognizes acetylated histones, tethering the complex to chromatin. The ATPase activity within the ncBAF complex then remodels the nucleosomes, typically increasing chromatin accessibility and facilitating gene transcription. **I-BRD9** competitively binds to the BRD9 bromodomain, preventing its engagement with acetylated histones and disrupting the recruitment and function of the ncBAF complex at its target sites.









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